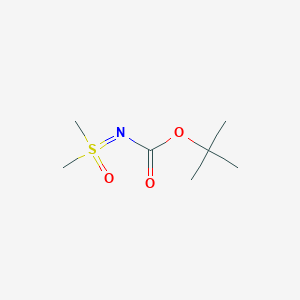

N-tert-Butoxycarbonyl-S,S-dimethylsulfoximine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-tert-Butoxycarbonyl-S,S-dimethylsulfoximine” is a chemical compound widely used in scientific research. It is known for its versatile applications, ranging from drug synthesis to catalysis. The compound is also referred to as "tert-butyl N-[dimethyl(oxo)-λ 6-sulfanylidene]carbamate" .

Synthesis Analysis

The synthesis of “N-tert-Butoxycarbonyl-S,S-dimethylsulfoximine” involves the use of the tert-butyloxycarbonyl (Boc) and related carbamate protecting groups . These groups are commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of indoles, 1,2-indazoles, pyrroles, and related structures .Chemical Reactions Analysis

The deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes via Addition/Elimination with 3-Methoxypropylamine is a key reaction involving this compound . Traditional deprotection strategies involving trifluoroacetic and other protic and Lewis acids proved unsuccessful in removal of the recalcitrant indole-N-Boc protecting group necessitating the development of a new strategy for deprotection of this complexant class .Wissenschaftliche Forschungsanwendungen

Synthesis of Amino-Functionalized Six-Membered Cyclic Carbonate

This compound has been used in the synthesis of amino-functionalized six-membered cyclic carbonate tert-butyl (2-oxo-1,3-dioxan-5-yl) carbamate (TBC). The reaction was carried out with tert-Butyloxycarbonyl (Boc) as a protected group. Due to its thermal properties, ring-opening polymerization (ROP) was carried out at a relatively low temperature .

Use in Polymer Research

The compound has been used in the creation of new aliphatic poly(ester-carbonate)s bearing amino groups. These polymers were prepared with L-lactide (LA), ε-Caprolactone (CL) as co-monomers. The introduction of pendant amino groups resulted in a significant enhancement of hydrophilicity of the copolymers .

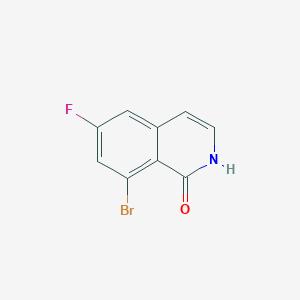

Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes

The compound has been used in the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes via addition/elimination with 3-methoxypropylamine .

Synthesis of N-tert-butoxycarbonyl (BOC) Protected [V 6 O 13 (OCH 2 ) 3 CNH 2 2 ] 2

The compound has been used in the synthesis of N-tert-butoxycarbonyl (BOC) protected [V 6 O 13 (OCH 2 ) 3 CNH 2 2 ] 2 .

Synthesis of N-(3-tert-butoxy-3-oxopropyl) Glycine Derived N-carboxyanhydride

The compound has been used in the synthesis of an N-substituted glycine derived NCA bearing a cloaked carboxylic acid functionality, namely N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (t BuO 2 Pr-NCA) to produce the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) polymers .

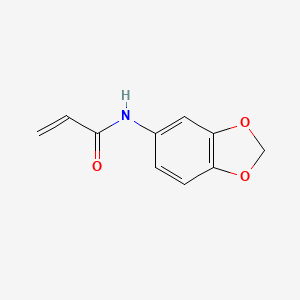

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Wirkmechanismus

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves/clothing/eye protection/face protection, wash face, hands and any exposed skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

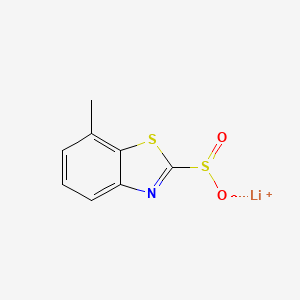

The continued pursuit of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles applicable for the separation of the trivalent minor actinides from the lanthanides has attracted significant interest . This suggests that “N-tert-Butoxycarbonyl-S,S-dimethylsulfoximine” and related compounds could play a significant role in future research and applications .

Eigenschaften

IUPAC Name |

tert-butyl N-[dimethyl(oxo)-λ6-sulfanylidene]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-7(2,3)11-6(9)8-12(4,5)10/h1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTINABKGODDUGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=S(=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62995-09-9 |

Source

|

| Record name | tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2662533.png)

![1-methyl-3-pentyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2662538.png)

![1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2662540.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2662542.png)